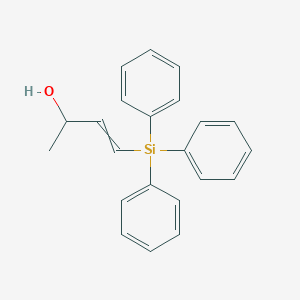
4-(Triphenylsilyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triphenylsilyl)but-3-en-2-ol is an organosilicon compound characterized by a butenol backbone with a triphenylsilyl group attached. This compound is notable for its unique structure, which combines the properties of both silicon and organic chemistry, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylsilyl)but-3-en-2-ol typically involves the use of Grignard reagents. A common method includes the reaction of triphenylsilyl chloride with a Grignard reagent derived from but-3-en-2-ol. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
科学的研究の応用
4-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure allows it to be used in studies involving silicon-based biochemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
類似化合物との比較
Similar Compounds
(E)-Pent-3-en-2-ol: A stereoisomer with similar structural features but lacking the triphenylsilyl group.
Pentanal: An aldehyde with a similar carbon backbone but different functional groups.
Uniqueness
4-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it more stable and reactive compared to similar compounds without the silicon-based group .
特性
CAS番号 |
129158-83-4 |
|---|---|
分子式 |
C22H22OSi |
分子量 |
330.5 g/mol |
IUPAC名 |
4-triphenylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C22H22OSi/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,23H,1H3 |
InChIキー |
BWQPMTKCAOIPMB-UHFFFAOYSA-N |
正規SMILES |
CC(C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)

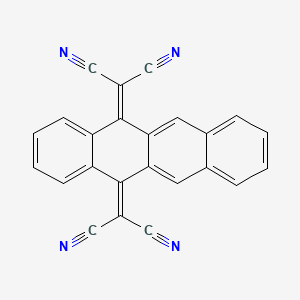
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
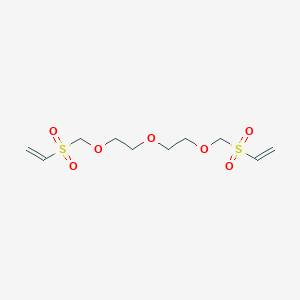
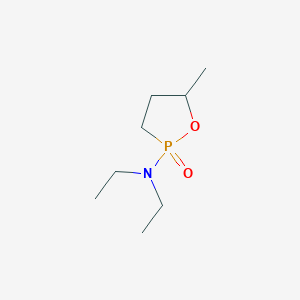
![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

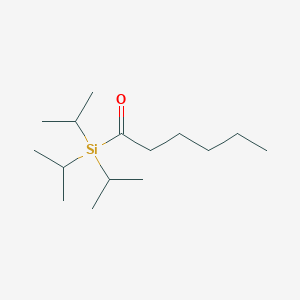
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
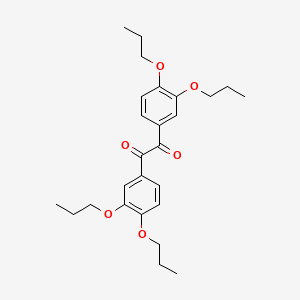

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

